![molecular formula C15H12F3NO2 B5228690 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine](/img/structure/B5228690.png)
1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine, also known as TFMDBA, is a chemical compound that has gained significant attention in scientific research in recent years. TFMDBA is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have potential therapeutic applications in the treatment of various mental health disorders.
Mécanisme D'action
The mechanism of action of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine involves the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent modulation of mood and behavior.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has been shown to have significant biochemical and physiological effects in animal models. The compound has been shown to increase the concentration of serotonin in the brain, leading to increased activation of serotonin receptors and subsequent modulation of mood and behavior. 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine for lab experiments is its high purity and yield, making it a viable option for scientific research. However, one limitation of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine is its potential toxicity, which may limit its use in certain experiments. Additionally, 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine may have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine. One potential direction is the investigation of its therapeutic potential in the treatment of other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine and its potential off-target effects. Finally, the development of more selective and potent SSRIs based on the structure of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine may lead to the development of more effective treatments for mental health disorders.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine involves a multi-step process that begins with the reaction of 4-trifluoromethylbenzyl chloride with sodium hydride to form the corresponding benzyl sodium salt. This salt is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product, 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine. The synthesis of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has been optimized to produce high yields and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). The compound has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood and behavior. This selective inhibition of serotonin reuptake has been shown to have antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-3-1-10(2-4-11)8-19-12-5-6-13-14(7-12)21-9-20-13/h1-7,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCDZMWHDCPGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.